molecular formula C11H10Cl2F2N4O4S B13439456 Hydroxy sulfentrazone

Hydroxy sulfentrazone

Cat. No.: B13439456
M. Wt: 403.2 g/mol
InChI Key: JZJKMWPTUGSZCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hydroxy sulfentrazone is a derivative of sulfentrazone, a broad-spectrum herbicide used primarily for the control of broad-leaved weeds and some grass species. Sulfentrazone is known for its high aqueous solubility and volatility, making it effective in various agricultural settings .

Chemical Reactions Analysis

Hydroxy sulfentrazone undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine. The major products formed from these reactions vary but often include oxidized, reduced, or halogenated derivatives of this compound .

Scientific Research Applications

Hydroxy sulfentrazone has a wide range of scientific research applications:

Mechanism of Action

Hydroxy sulfentrazone exerts its effects by inhibiting the enzyme protoporphyrinogen oxidase. This inhibition leads to the accumulation of protoporphyrin IX in plant cells, a potent photosensitizer that activates oxygen, causing lipid peroxidation. This process results in chlorosis and desiccation of the plant, ultimately leading to its death .

Comparison with Similar Compounds

Hydroxy sulfentrazone is unique compared to other similar compounds due to its specific mechanism of action and chemical structure. Similar compounds include:

This compound stands out due to its high solubility and volatility, making it particularly effective in various agricultural settings .

Properties

IUPAC Name

N-[2,4-dichloro-5-[4-(difluoromethyl)-3-(hydroxymethyl)-5-oxo-1,2,4-triazol-1-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2F2N4O4S/c1-24(22,23)17-7-3-8(6(13)2-5(7)12)19-11(21)18(10(14)15)9(4-20)16-19/h2-3,10,17,20H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZJKMWPTUGSZCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC(=C(C=C1Cl)Cl)N2C(=O)N(C(=N2)CO)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2F2N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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